molecular formula C8H15F3N2 B13972691 1-ethyl-N-(trifluoromethyl)piperidin-4-amine

1-ethyl-N-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13972691
M. Wt: 196.21 g/mol
InChI Key: ZISYVHHZGMUXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(trifluoromethyl)piperidin-4-amine typically involves the following steps:

    Reductive Amination: The condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine group, is a common method for synthesizing piperidine derivatives.

    Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of piperidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of intermediates.

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

Chemical Reactions Analysis

1-ethyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

1-ethyl-N-(trifluoromethyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects.

    Biological Studies: The compound’s biological activity makes it useful in studying biochemical pathways and molecular interactions.

    Industrial Applications: It is employed in the synthesis of complex organic molecules for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-ethyl-N-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound also contains a trifluoromethyl group but differs in its substitution pattern.

    4-Amino-2-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with a different heterocyclic structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

1-ethyl-N-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C8H15F3N2/c1-2-13-5-3-7(4-6-13)12-8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

ZISYVHHZGMUXQT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.